(4-(5-(Tert-butyl)-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl)(furan-2-yl)methanone
Description
Historical Development of Pyrazolo[1,5-a]pyrimidines in Medicinal Chemistry
Pyrazolo[1,5-a]pyrimidines emerged in the mid-20th century as synthetic targets during investigations into fused heterocyclic systems. Early research focused on cyclization reactions between aminopyrazoles and β-dicarbonyl precursors, laying the groundwork for their pharmacological exploration. The 1980s marked a turning point when these compounds demonstrated kinase inhibition capabilities, particularly against protein kinases involved in cancer pathways. By the 1990s, derivatives like zaleplon and indiplon entered clinical use as sedatives, while ocinaplon advanced as an anxiolytic agent. These milestones established pyrazolo[1,5-a]pyrimidines as a scaffold capable of addressing diverse therapeutic targets through strategic substitution patterns.
Structural Features and Significance of the Fused Heterocyclic System
The pyrazolo[1,5-a]pyrimidine core combines a pyrazole ring (positions 1-5) fused to a pyrimidine ring (positions 5a-7), creating a planar, electron-rich system ideal for π-π stacking interactions. This bicyclic framework enables substitutions at seven positions (2-7, 5a), with each site influencing pharmacological properties:
- Position 3 : Aryl/heteroaryl groups enhance kinase binding through hydrophobic interactions
- Position 5 : Bulky substituents like tert-butyl modulate lipophilicity and metabolic stability
- Position 7 : Piperazine derivatives improve aqueous solubility and enable secondary functionalization
The compound under study exemplifies these principles with its 3-(4-chlorophenyl), 5-tert-butyl, and 7-piperazine substitutions, optimized for target engagement and drug-like properties.
Evolution of Pyrazolo[1,5-a]pyrimidines as Therapeutic Agents
Pyrazolo[1,5-a]pyrimidines have evolved from nonspecific enzyme inhibitors to targeted therapeutics through rational design:
This progression reflects improved understanding of substituent effects on selectivity and pharmacokinetics. The tert-butyl and chlorophenyl groups in the target compound suggest third-generation optimization for enhanced target affinity and metabolic stability.
Positioning of Target Compound Within the Pyrazolo[1,5-a]pyrimidine Chemical Space
The compound occupies a strategic position in pyrazolo[1,5-a]pyrimidine optimization through three key modifications:
Core substitutions
Piperazine extension
The 7-piperazine moiety enables:- Salt formation for improved solubility
- Functionalization via N-acylation (furan-2-yl methanone)
Furan-2-yl methanone
- Introduces hydrogen-bond acceptor sites
- Modulates electron distribution for enhanced target complementarity
Comparative analysis with clinical-stage pyrazolo[1,5-a]pyrimidines suggests this derivative targets kinase-driven pathologies, potentially addressing resistance mechanisms through its dual hydrophobic/electronic modification strategy. The structural complexity positions it as a lead compound for personalized oncology therapies, leveraging both ATP-competitive and allosteric inhibition modes.
Properties
IUPAC Name |
[4-[5-tert-butyl-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl]-(furan-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28ClN5O2/c1-17-23(18-7-9-19(27)10-8-18)24-28-21(26(2,3)4)16-22(32(24)29-17)30-11-13-31(14-12-30)25(33)20-6-5-15-34-20/h5-10,15-16H,11-14H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXFVSQCSNVZHQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=CC(=NC2=C1C3=CC=C(C=C3)Cl)C(C)(C)C)N4CCN(CC4)C(=O)C5=CC=CO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (4-(5-(Tert-butyl)-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl)(furan-2-yl)methanone, hereafter referred to as Compound X , is a novel pyrazolo[1,5-a]pyrimidine derivative that has shown significant promise in various biological activities, particularly in oncology and inflammation. This article reviews the synthesis, biological evaluation, and potential therapeutic applications of Compound X based on diverse research findings.
Synthesis of Compound X
The synthesis of Compound X involves several key steps that leverage established methodologies for pyrazolo[1,5-a]pyrimidine derivatives. The synthetic route typically includes:
- Formation of the pyrazolo[1,5-a]pyrimidine core through cyclization reactions.
- Introduction of the tert-butyl and chlorophenyl groups , which are critical for enhancing biological activity.
- Attachment of the piperazine moiety to improve solubility and bioavailability.
- Final modification with furan-2-yl methanone , which is essential for the compound's pharmacological profile.
Anticancer Properties
Compound X has been evaluated for its anticancer activity against various cancer cell lines. Studies indicate that it acts as a potent inhibitor of key oncogenic kinases such as Pim-1 and Flt-3, which are implicated in cell proliferation and survival pathways.
- Inhibition of Pim-1 : Compound X demonstrated high selectivity and potency against Pim-1 kinase with an IC50 value in the low nanomolar range. This inhibition leads to reduced phosphorylation of BAD protein, a crucial regulator of apoptosis in cancer cells .
- Clonogenic Assays : In clonogenic survival assays, Compound X significantly inhibited colony formation in cancer cell lines, suggesting its potential to impair tumor growth by inducing apoptosis and cell cycle arrest .
Anti-inflammatory Effects
Research has also highlighted the anti-inflammatory properties of Compound X. It was found to inhibit the expression of pro-inflammatory cytokines in vitro, suggesting its therapeutic potential in treating inflammatory diseases.
Structure-Activity Relationship (SAR)
The biological activity of Compound X can be attributed to its structural features:
| Structural Feature | Role in Activity |
|---|---|
| Tert-butyl group | Enhances lipophilicity and cellular uptake |
| Chlorophenyl moiety | Contributes to kinase selectivity |
| Piperazine ring | Improves solubility and bioavailability |
| Furan moiety | Increases interaction with target proteins |
Case Studies
Several studies have investigated the efficacy of Compound X in preclinical models:
- Breast Cancer Models : In xenograft models using MDA-MB-468 and MCF-7 cell lines, Compound X exhibited significant tumor growth inhibition without apparent toxicity or weight loss in subjects .
- Kinase Selectivity Profiling : A comprehensive profiling against a panel of 119 oncogenic kinases revealed that Compound X selectively inhibited only a few kinases at low concentrations, indicating a favorable safety profile compared to other inhibitors like SGI-1776 .
Scientific Research Applications
Chemical Properties and Structure
This compound features a pyrazolo[1,5-a]pyrimidine core, which is known for its biological activity. The presence of a tert-butyl group and a chlorophenyl substituent enhances its solubility and biological activity. The molecular formula is with a molecular weight of approximately 447.01 g/mol.
Antiviral Applications
Research indicates that derivatives of pyrazolo[1,5-a]pyrimidine compounds can exhibit significant antiviral properties. For instance, compounds similar to this one have been studied for their ability to inhibit viral replication by interfering with the mechanisms of viruses such as respiratory syncytial virus (RSV) . These compounds often act by inhibiting viral fusion with host cells, thus preventing infection.
Anticancer Properties
The structural features of this compound suggest potential anticancer applications. Pyrazolo[1,5-a]pyrimidine derivatives have shown promise in targeting specific cancer cell lines by modulating signaling pathways involved in cell proliferation and survival. Studies have indicated that such compounds can induce apoptosis in cancer cells and inhibit tumor growth .
Synthesis and Derivatives
The synthesis of (4-(5-(Tert-butyl)-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl)(furan-2-yl)methanone typically involves multi-step organic reactions that can yield various derivatives with potentially enhanced biological activity. The development of analogs allows researchers to explore structure-activity relationships and optimize therapeutic profiles .
Case Studies and Research Findings
Several studies have documented the effectiveness of similar compounds in clinical settings:
These findings highlight the versatility of pyrazolo[1,5-a]pyrimidine derivatives, including this compound, in developing novel therapeutic agents.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Modifications and Substituent Variations
Compound A : 5-tert-butyl-3-(4-chlorophenyl)-2-methyl-N-[3-(4-morpholinyl)propyl]pyrazolo[1,5-a]pyrimidin-7-amine
- Key Difference : Morpholine-propylamine substituent at position 5.
- The amine group may engage in stronger hydrogen bonding than the methanone linker .
Compound B : [4-(Diphenylmethyl)piperazin-1-yl][5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]methanone
- Key Differences :
- Thiophene (electron-rich) replaces furan.
- Trifluoromethyl at position 7 enhances metabolic stability but reduces solubility.
- Benzhydryl-piperazine introduces bulk, possibly limiting bioavailability.
- Impact : Thiophene’s aromaticity may alter π-π stacking interactions, while trifluoromethyl improves resistance to oxidative metabolism .
Compound C : Phenyl(4-{[5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}piperazin-1-yl)methanone
- Key Differences: Benzoyl-piperazine replaces furan methanone. Phenyl and trifluoromethyl groups at positions 5 and 6.
- Trifluoromethyl adds lipophilicity .
Pharmacological and Physicochemical Properties
Key Observations:
- The furan methanone in the target compound balances solubility and lipophilicity, unlike Compound B’s trifluoromethyl or Compound C’s benzoyl.
- Tert-butyl and 4-chlorophenyl groups are conserved across analogs, suggesting critical roles in target binding .
Q & A
Basic: What synthetic strategies are recommended for preparing this pyrazolo[1,5-a]pyrimidine derivative?
Methodological Answer:
The synthesis typically involves a multi-step approach:
Core formation : Condensation of substituted pyrazole precursors with chloropyrimidine intermediates under reflux conditions (e.g., using DMF as a solvent at 120°C).
Piperazine coupling : Introduce the piperazine moiety via nucleophilic substitution, optimized using catalytic bases like K₂CO₃ in acetonitrile .
Methanone functionalization : Furan-2-ylmethanone attachment via Friedel-Crafts acylation, monitored by TLC for reaction completion.
Key Tip : Purification via column chromatography (silica gel, hexane/EtOAc gradient) ensures >95% purity. Validate intermediates using -NMR and LC-MS .
Basic: How to confirm the structural integrity of this compound?
Methodological Answer:
Use a combination of:
- X-ray crystallography : Resolve absolute configuration and verify bond angles (e.g., mean C–C bond length: 0.003 Å, R-factor: 0.055) .
- NMR spectroscopy : -NMR to confirm tert-butyl (δ ~28 ppm) and furan carbonyl (δ ~160 ppm).
- Mass spectrometry : High-resolution ESI-MS for molecular ion validation (e.g., [M+H] with <2 ppm error).
Advanced: What experimental designs are critical for evaluating its biological activity?
Methodological Answer:
- In vitro assays : Screen against target enzymes (e.g., kinases) using fluorescence polarization assays. Include negative controls with structurally related inactive analogs .
- Dose-response curves : Use 8-point dilution series (1 nM–100 µM) to calculate IC.
- Off-target profiling : Cross-test against cytochrome P450 isoforms to assess metabolic stability .
Advanced Note : For in vivo studies, employ radiolabeled analogs (e.g., -tagged) to track biodistribution .
Advanced: How to resolve contradictions in activity data across different assay platforms?
Methodological Answer:
- Assay validation : Replicate results in orthogonal systems (e.g., SPR vs. enzymatic assays) .
- Buffer optimization : Test pH (6.5–8.0) and ionic strength effects on compound solubility .
- Computational docking : Compare binding poses in AutoDock Vina to identify assay-specific conformational biases .
Case Study : Discrepancies in IC values may arise from differential protein glycosylation states in recombinant vs. native enzymes .
Basic: What computational tools are suitable for modeling its pharmacokinetic properties?
Methodological Answer:
- ADMET prediction : Use SwissADME to estimate logP (target: 3.5–4.5) and BBB permeability .
- Molecular dynamics (MD) : Simulate ligand-receptor stability in GROMACS (50 ns trajectories, AMBER force field) .
Advanced Tip : Integrate QM/MM hybrid models to refine electronic interactions at the furan-piperazine interface .
Advanced: How to design structure-activity relationship (SAR) studies for this scaffold?
Methodological Answer:
- Substitution patterns : Systematically vary substituents at the 3-(4-chlorophenyl) and 5-(tert-butyl) positions .
- Free-energy perturbation (FEP) : Calculate ΔΔG for substituent modifications using Schrödinger Suite .
- Meta-analysis : Compare with analogs like 3-(2,4-dichlorophenyl)-5-(4-fluorophenyl) derivatives to identify activity cliffs .
Basic: What are common pitfalls in solubility optimization?
Methodological Answer:
- Co-solvent systems : Test PEG-400/water mixtures (10–40% v/v) to enhance solubility without precipitation .
- Salt formation : Screen HCl or sodium salts for improved aqueous stability .
Advanced Strategy : Nanoformulation via lipid-based carriers (e.g., liposomes) for in vivo applications .
Advanced: How to assess thermal stability for long-term storage?
Methodological Answer:
- DSC analysis : Measure decomposition onset temperature (T) under nitrogen atmosphere (heating rate: 10°C/min) .
- Accelerated stability studies : Store at 40°C/75% RH for 6 months; monitor degradation via HPLC-UV .
Critical Insight : The tert-butyl group enhances steric protection against oxidative degradation .
Basic: What analytical methods are used for metabolic profiling?
Methodological Answer:
- LC-MS/MS : Identify phase I metabolites (e.g., hydroxylation at the furan ring) using a C18 column and 0.1% formic acid gradient .
- Microsomal incubations : Use human liver microsomes (HLM) with NADPH cofactor for in vitro stability assays .
Advanced: How to integrate AI-driven approaches for reaction optimization?
Methodological Answer:
- COMSOL Multiphysics : Model heat/mass transfer in batch reactors to optimize reaction scales .
- Machine learning : Train random forest models on historical yield data to predict optimal solvent/base combinations .
Future Direction : Autonomous labs with real-time FTIR feedback for dynamic parameter adjustment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
